5-Chloro-2,2'-bipyridine

Übersicht

Beschreibung

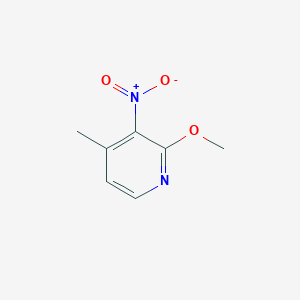

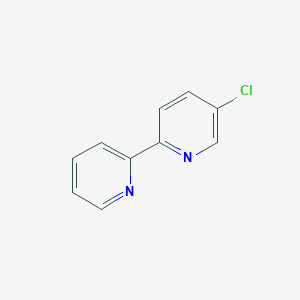

5-Chloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H7ClN2. It has a molecular weight of 190.63 g/mol . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of 2,2’-bipyridines involves catalytic C−C bond formations from C−H bonds. There are three main approaches to build well-decorated 2,2’-bipyridines from C−H bond cleavage: i) the formation of C2−C2′ bond by the dimerization of (activated) pyridines, ii) the C−H bond heteroarylation of activated pyridine, or iii) the late-stage functionalization of (activated) 2,2’-bipyridines including photoredox processes .

Molecular Structure Analysis

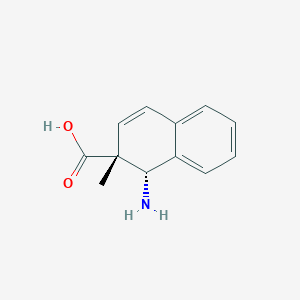

The molecular structure of 5-Chloro-2,2’-bipyridine can be represented by the InChI string: InChI=1S/C10H7ClN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h1-7H . The Canonical SMILES representation is C1=CC=NC (=C1)C2=NC=C (C=C2)Cl .

Physical And Chemical Properties Analysis

5-Chloro-2,2’-bipyridine has a molecular weight of 190.63 g/mol. It has a computed XLogP3 value of 2.4, indicating its lipophilicity. It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2. Its topological polar surface area is 25.8 Ų . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Metal Complexes Assembled via Hydrogen Bonding and π–π Stacking Interactions : Janiak et al. (1999) developed a new synthetic route for the synthesis of bipyridine-based metal complexes using 5,5'-diamino-2,2'-bipyridine. These complexes exhibit hydrogen bonding and π–π stacking interactions, making them useful in multidimensional networks (Janiak et al., 1999).

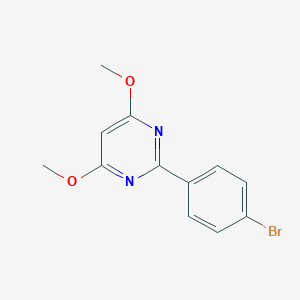

Building Blocks for Sophisticated Chelating Ligands : Hapke et al. (2007) highlighted the use of amino-functionalized 2,2′-bipyridines, including 5-Chloro-2,2'-bipyridine derivatives, as versatile building blocks for creating sophisticated chelating ligands. This study emphasizes the synthetic versatility of these compounds (Hapke et al., 2007).

Catalytic Activity in Copolymerization Processes : A study by Soro et al. (2004) explored the coordination of 5-substituted-2,2′-bipyridines to palladium and their role in catalyzing copolymerization processes. This research demonstrates the positive effect of substituents in this compound on productivity and polymer properties (Soro et al., 2004).

Tunable Fluorophores : Kozhevnikov et al. (2006) described how 5-aryl-2,2′-bipyridines, including 5-Chloro derivatives, act as tunable chromophores. These compounds respond sensitively and selectively to zinc ions, showing significant spectral changes (Kozhevnikov et al., 2006).

Synthesis of Multitopic Metal Ion-Binding Modules : Baxter (2000) demonstrated an efficient preparation of bis- and tris-5-(2,2'-bipyridines) with this compound derivatives for use in supramolecular nanoengineering. These compounds serve as multitopic metal ion-binding modules, highlighting their utility in nanoscopic dimensions (Baxter, 2000).

Catalysts for Knoevenagel Condensation : Darvishzad et al. (2021) synthesized a 2,2′-Bipyridine-based ionic compound and used it as a catalyst for Knoevenagel condensation reactions. This study showcases the utility of this compound derivatives in promoting environmentally friendly synthesis processes (Darvishzad et al., 2021).

Improved Catalytic Activity in CO2 Reduction : Smieja and Kubiak (2010) investigated Re(bipy)(CO)3Cl complexes, where bipy included this compound derivatives. They found significantly improved catalytic activity for the reduction of carbon dioxide to carbon monoxide (Smieja & Kubiak, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

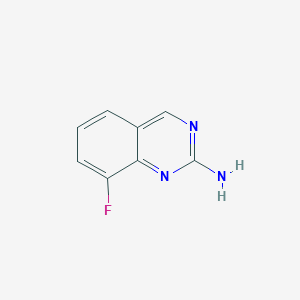

5-Chloro-2,2’-bipyridine is a type of bipyridine derivative . Bipyridines and their analogues are widely used in the formation of metal complexes for their potential applications in electrochemistry, catalysis, analytical chemistry, biochemistry and also in the mimic chemistry as a substitute for amino acid side group . .

Mode of Action

It is known that bipyridine compounds strongly coordinate with metal centers . This suggests that 5-Chloro-2,2’-bipyridine may interact with its targets through coordination, potentially altering their function or activity.

Biochemical Pathways

Bipyridine compounds are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . This suggests that 5-Chloro-2,2’-bipyridine may have a broad impact on various biochemical pathways.

Biochemische Analyse

Biochemical Properties

Bipyridine and its derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the bipyridine derivative.

Cellular Effects

Bipyridine derivatives have been shown to act as redox mediators in photosystem I-based biophotovoltaic devices , suggesting that they may influence cellular processes related to energy production and electron transfer.

Molecular Mechanism

Bipyridine compounds are known to strongly coordinate with metal centers, which can influence their reactivity and interactions with other molecules .

Metabolic Pathways

Bipyridine derivatives are known to be involved in various chemical reactions, but specific enzymes or cofactors that interact with 5-Chloro-2,2’-bipyridine have not been identified .

Eigenschaften

IUPAC Name |

5-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLWWCDRDDNKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451243 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162612-08-0 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)